An In-depth Technical Guide on 3-(azetidin-3-yloxy)-N,N-diethylaniline
An In-depth Technical Guide on 3-(azetidin-3-yloxy)-N,N-diethylaniline
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the chemical properties, experimental protocols, and biological activity of 3-(azetidin-3-yloxy)-N,N-diethylaniline. This guide summarizes the available data and provides a generalized, hypothetical framework for its synthesis and characterization based on established chemical principles. The experimental protocols provided are illustrative and have not been experimentally validated for this specific compound.
Core Chemical Properties
While comprehensive experimental data for 3-(azetidin-3-yloxy)-N,N-diethylaniline is scarce, its basic molecular information has been identified.
| Property | Value | Source |
| CAS Number | 1219960-93-6 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O | [1] |
| Molecular Weight | 220.32 g/mol | [1] |
| Canonical SMILES | CCN(CC)C1=CC=CC(=C1)OC2CNCC2 | (Calculated) |
| IUPAC Name | 3-(azetidin-3-yloxy)-N,N-diethylaniline | (Systematic) |
Hypothetical Synthesis Protocol
A plausible synthetic route to 3-(azetidin-3-yloxy)-N,N-diethylaniline would involve the formation of an ether linkage between a protected azetidin-3-ol and 3-hydroxy-N,N-diethylaniline, followed by deprotection. A common method for ether synthesis is the Williamson ether synthesis or a Mitsunobu reaction. Below is a hypothetical protocol based on the Williamson ether synthesis.
Reaction Scheme:
-
Protection of Azetidin-3-ol: The secondary amine of azetidin-3-ol is first protected to prevent side reactions. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
-
Ether Formation: The protected azetidin-3-ol is then reacted with 3-hydroxy-N,N-diethylaniline under basic conditions with a suitable leaving group on the azetidine ring (e.g., a tosylate) or by activating the hydroxyl group of the azetidinol.
-
Deprotection: The Boc protecting group is removed from the azetidine nitrogen, typically under acidic conditions, to yield the final product.
Detailed Hypothetical Methodology:
-
Step 1: N-Boc-azetidin-3-ol Synthesis:
-
To a solution of azetidin-3-ol hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-azetidin-3-ol.
-
-
Step 2: Synthesis of tert-butyl 3-((3-(diethylamino)phenyl)oxy)azetidine-1-carboxylate:
-
Dissolve N-Boc-azetidin-3-ol and 3-hydroxy-N,N-diethylaniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃) and cool the mixture in an ice bath.
-
Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction and purify the product using column chromatography on silica gel.
-
-
Step 3: Deprotection to Yield 3-(azetidin-3-yloxy)-N,N-diethylaniline:
-
Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to obtain 3-(azetidin-3-yloxy)-N,N-diethylaniline.
-
Logical Workflow for Hypothetical Synthesis
The following diagram illustrates the logical steps for the proposed synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline.
Caption: Hypothetical synthesis workflow for 3-(azetidin-3-yloxy)-N,N-diethylaniline.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 3-(azetidin-3-yloxy)-N,N-diethylaniline. Azetidine-containing compounds are of interest in medicinal chemistry and may exhibit a range of biological activities, but further research is required to determine the specific effects of this compound.
Characterization and Analytical Data
No published spectral data (NMR, IR, Mass Spectrometry) for 3-(azetidin-3-yloxy)-N,N-diethylaniline were found. For researchers who synthesize this compound, the following analyses would be crucial for its characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition of the compound.
